molecular formula C16H18FN5O2 B2903789 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1797718-14-9

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No.: B2903789
CAS No.: 1797718-14-9
M. Wt: 331.351
InChI Key: RWFKHWNLKXKSLO-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a morpholinopyrimidinyl moiety, and a urea linkage. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes a reaction with an appropriate reagent to introduce the fluorophenyl group.

    Synthesis of the Morpholinopyrimidinyl Intermediate: A separate reaction involves the preparation of the 4-morpholinopyrimidin-2-ylmethyl intermediate.

    Coupling Reaction: The two intermediates are then coupled under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(3-Bromophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea: Similar structure but with a bromine atom instead of fluorine.

    1-(3-Methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(3-Fluorophenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2/c17-12-2-1-3-13(10-12)20-16(23)19-11-14-18-5-4-15(21-14)22-6-8-24-9-7-22/h1-5,10H,6-9,11H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFKHWNLKXKSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)CNC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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